BD 1063 Dihydrochloride

Overview

Description

BD 1063 Dihydrochloride is a selective σ1 receptor antagonist . It is approximately 50-fold selective over σ2 sites and ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT 1 and 5-HT 2 receptors . It has been shown to prevent hyperlocomotion following cocaine administration in mice .

Molecular Structure Analysis

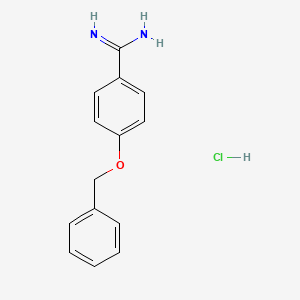

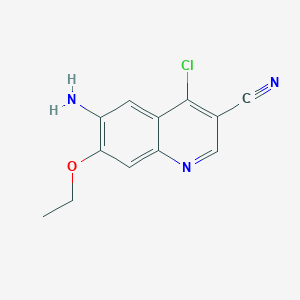

The molecular formula of BD 1063 Dihydrochloride is C13H18Cl2N2.2HCl . Its molecular weight is 346.12 .Physical And Chemical Properties Analysis

BD 1063 Dihydrochloride is soluble to 100 mM in water . It is recommended to be stored at room temperature .Scientific Research Applications

1. Alcohol Intake and Reinforcement Modulation

BD 1063 Dihydrochloride, as a selective antagonist of Sigma-1 Receptors (Sig-1Rs), has been studied for its impact on alcohol consumption and reinforcement. Research on animal models demonstrates that BD 1063 can significantly reduce ethanol self-administration in specific rat models, suggesting its potential in addressing alcohol abuse and dependence. This effect was observed without altering concurrent water self-administration, indicating selectivity for alcohol-related behaviors. Additionally, the treatment did not similarly suppress saccharin self-administration, further supporting its targeted action against alcohol reinforcement (Sabino et al., 2008).

2. Effects on Compulsive-Like Eating

Another research application of BD 1063 is in the study of compulsive-like eating behaviors. It has been shown to block binge eating in rats conditioned to obtain a sugary, palatable diet. The administration of BD 1063 resulted in a dose-dependent reduction in binge-like eating behaviors. This finding is significant in understanding the neurobiological mechanisms driving compulsive-like eating and opens new avenues for pharmacological treatment of binge eating disorder (Cottone et al., 2012).

3. Impact on Maladaptive Feeding Induced by Palatable Diet

BD 1063 has also been examined in the context of maladaptive feeding behavior induced by intermittent access to a palatable diet in mice. The research indicated that BD 1063 could effectively reduce overconsumption of palatable food during the initial phase of access. This study provides evidence of the role of BD 1063 in pathological eating and supports its potential use in therapeutic developments for eating disorders (Moore et al., 2017).

4. Role in Alcohol Drinking and Associated Hyperalgesia

In a study involving male mice, the Sigma-1 Receptor antagonist BD-1063 was found to significantly reduce both alcohol intake and preference, demonstrating its specificity for alcohol. Additionally, BD-1063 was effective in reversing alcohol-induced hyperalgesia during withdrawal, indicating its potential in developing new treatments for Alcohol Use Disorder (AUD) and associated pain states (Quadir et al., 2021).

5. Involvement in Seizure Development

BD-1063 has been involved in research exploring its effects on epileptogenesis in a pentylenetetrazole (PTZ)-kindling model of epilepsy. The study indicated that BD-1063 did not show full kindling and suggests a potential role in modulating seizure development, possibly mediated through the activation of sigma-1 receptors (Emamghoreishi et al., 2019).

Safety And Hazards

properties

IUPAC Name |

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFDBTLQOARIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469537 | |

| Record name | BD 1063 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BD 1063 Dihydrochloride | |

CAS RN |

206996-13-6, 150208-28-9 | |

| Record name | BD 1063 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150208-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 206996-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)